molecular formula C26H25N3O3S B2952600 3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532974-66-6

3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No. B2952600
CAS RN: 532974-66-6
M. Wt: 459.56
InChI Key: DYSBYFBRWVZPSH-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known to have a unique mechanism of action and has shown promising results in various studies.

Scientific Research Applications

  • Vasodilatory Effects and Cardiovascular Research :

    • A study by Higuchi, Sasaki, and Sado (1975) described a highly sensitive method for the quantitative determination of a similar compound in plasma, indicating its potential use in cardiovascular research, particularly in studying cerebral vasodilators (Higuchi, Sasaki, & Sado, 1975).
    • Nakaya and Kanno (1982) investigated the effects of nicardipine, a compound structurally similar to 3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide, on coronary circulation and ischemia-induced conduction delay, highlighting its relevance in cardiac electrophysiology (Nakaya & Kanno, 1982).
  • Chemical Synthesis and Drug Development :

    • Research by Shibanuma et al. (1980) on the synthesis of optically active compounds closely related to 3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide demonstrates its significance in the field of synthetic chemistry and drug development (Shibanuma et al., 1980).
  • Pharmacokinetics and Metabolic Studies :

    • The work by Higuchi and Shiobara (1980) on the pharmacokinetics of a structurally similar compound in dogs using stable isotope techniques sheds light on its metabolism and potential therapeutic applications (Higuchi & Shiobara, 1980).
  • Structural and Computational Chemistry :

    • The study of crystal structures and computational analysis of related compounds, as explored by Nycz et al. (2011), provides insights into the molecular structure and interactions of such chemicals, which is crucial for understanding their potential applications in medicinal chemistry (Nycz et al., 2011).

properties

IUPAC Name

3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-18-7-10-21(15-19(18)2)26(30)27-13-14-28-16-25(23-5-3-4-6-24(23)28)33-17-20-8-11-22(12-9-20)29(31)32/h3-12,15-16H,13-14,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSBYFBRWVZPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

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